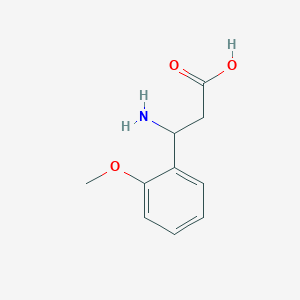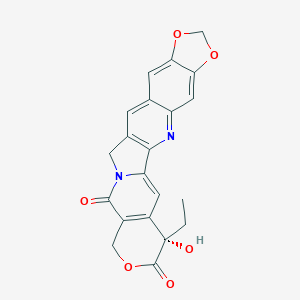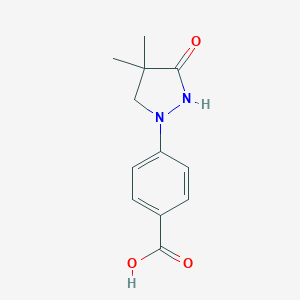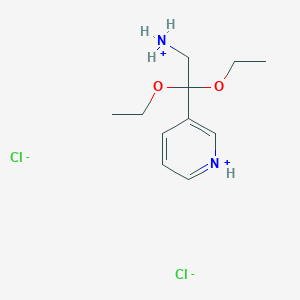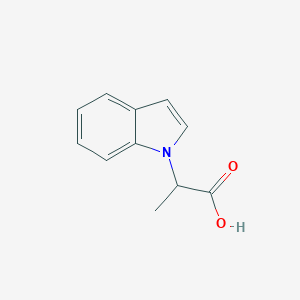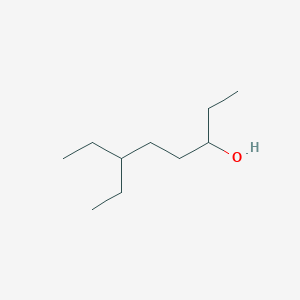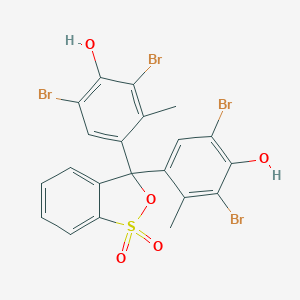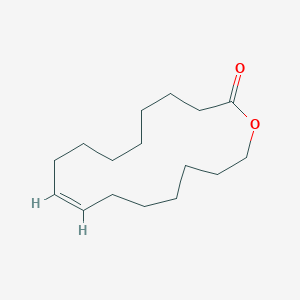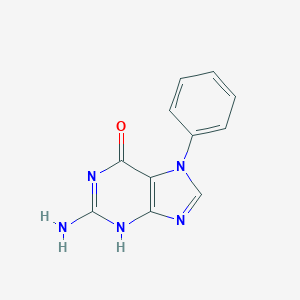
N(7)-Phenylguanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(7)-Phenylguanine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a modified form of guanine, one of the four nucleotide bases that make up DNA. N(7)-Phenylguanine has been found to have a unique set of properties that make it useful for a variety of applications, including as a tool for studying DNA repair mechanisms and as a potential therapeutic agent for certain types of cancer.
Mécanisme D'action
The mechanism of action of N(7)-Phenylguanine involves its ability to inhibit the activity of certain enzymes that are involved in DNA repair. Specifically, the compound has been found to inhibit the activity of the enzyme O6-alkylguanine-DNA alkyltransferase (AGT), which repairs DNA damage caused by alkylating agents. By inhibiting this enzyme, N(7)-Phenylguanine prevents the repair of DNA damage, leading to cell death.
Effets Biochimiques Et Physiologiques
N(7)-Phenylguanine has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit DNA repair enzymes, the compound has been found to have anti-inflammatory properties and to modulate the activity of certain neurotransmitters in the brain. These effects may have potential therapeutic applications in a variety of conditions, including cancer, neurodegenerative diseases, and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N(7)-Phenylguanine has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for use in research. It also has a unique set of properties that make it useful for studying DNA repair mechanisms and for developing new cancer treatments.
However, there are also limitations to the use of N(7)-Phenylguanine in lab experiments. The compound can be toxic at high concentrations, which can limit its use in certain types of assays. It also has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Orientations Futures
There are a number of potential future directions for research on N(7)-Phenylguanine. One area of interest is the development of new cancer treatments based on the compound's ability to selectively target cancer cells. Another area of interest is the use of N(7)-Phenylguanine as a tool for studying DNA repair mechanisms and for developing new drugs that target these mechanisms.
In addition, there is ongoing research into the biochemical and physiological effects of N(7)-Phenylguanine, including its potential use in the treatment of neurodegenerative diseases and psychiatric disorders. As our understanding of the compound's properties and mechanisms of action continues to grow, it is likely that new applications for N(7)-Phenylguanine will be discovered, making it an important area of research for years to come.
Méthodes De Synthèse
N(7)-Phenylguanine can be synthesized through a number of different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create the compound from basic building blocks. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the compound from simpler precursors.
Applications De Recherche Scientifique
N(7)-Phenylguanine has been used extensively in scientific research for a variety of applications. One of its primary uses is as a tool for studying DNA repair mechanisms. The compound has been found to inhibit the activity of certain enzymes that are involved in repairing damaged DNA, allowing researchers to better understand how these enzymes work and how they can be targeted for therapeutic purposes.
N(7)-Phenylguanine has also been investigated as a potential therapeutic agent for certain types of cancer. The compound has been found to selectively target cancer cells, causing them to undergo apoptosis (cell death) while leaving healthy cells unaffected. This makes it a promising candidate for the development of new cancer treatments.
Propriétés
Numéro CAS |
110718-94-0 |
|---|---|
Nom du produit |
N(7)-Phenylguanine |
Formule moléculaire |
C11H9N5O |
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
2-amino-7-phenyl-1H-purin-6-one |
InChI |
InChI=1S/C11H9N5O/c12-11-14-9-8(10(17)15-11)16(6-13-9)7-4-2-1-3-5-7/h1-6H,(H3,12,14,15,17) |
Clé InChI |
IGBMZHXVCJHQOL-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C=NC3=C2C(=O)N=C(N3)N |
SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C(=O)NC(=N3)N |
SMILES canonique |
C1=CC=C(C=C1)N2C=NC3=C2C(=O)N=C(N3)N |
Synonymes |
N(7)-phenylguanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



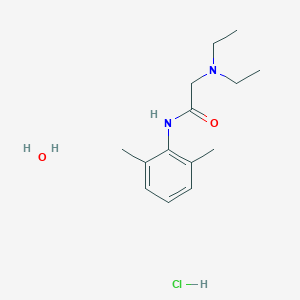
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
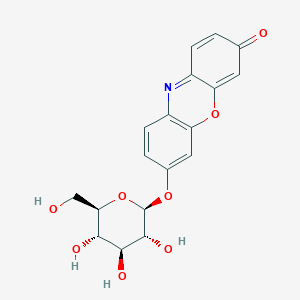
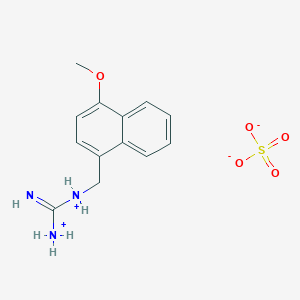
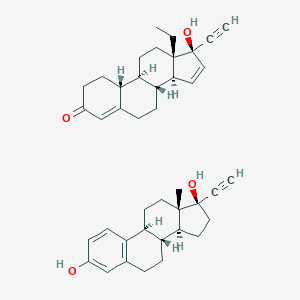
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
